Home > Products > Screening Compounds P106084 > Ro 21-9738;5-Fluoro-5'-deoxyuridine;5'-DFUR
Ro 21-9738;5-Fluoro-5'-deoxyuridine;5'-DFUR -

Ro 21-9738;5-Fluoro-5'-deoxyuridine;5'-DFUR

Catalog Number: EVT-15523632
CAS Number:
Molecular Formula: C9H13FN2O5
Molecular Weight: 248.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Fluoro-5'-deoxyuridine, also known as Ro 21-9738 or 5'-DFUR, is a synthetic nucleoside analog derived from uridine. It belongs to the class of organic compounds known as 5'-deoxyribonucleosides, which are characterized by the absence of a hydroxyl group at the 5' position of the ribose moiety. This compound is primarily recognized for its potential as an antineoplastic agent, particularly in cancer therapy, due to its ability to be metabolized into active forms that inhibit tumor growth.

Source and Classification

5-Fluoro-5'-deoxyuridine is classified under nucleosides and nucleotides and has been studied for its metabolic pathways and therapeutic applications. It is a metabolite of capecitabine, a chemotherapy drug used for treating colorectal and breast cancers. The compound's classification includes:

  • Kingdom: Organic compounds
  • Super Class: Nucleosides, nucleotides, and analogues
  • Class: 5'-deoxyribonucleosides
  • Subclass: Not specified
Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Fluoro-5'-deoxyuridine typically involves several steps, starting from uridine or its derivatives. A notable method includes:

  1. Starting Material: Uridine is used as the initial substrate.
  2. Reactions: The synthesis may involve:
    • Bromination to introduce a bromine atom at the 2' position.
    • Acylation to form acyl derivatives.
    • Reduction steps to remove functional groups and yield the final product.

For example, one method described involves the cleavage of acyl groups from intermediates derived from uridine, leading to the formation of 5-Fluoro-5'-deoxyuridine through a multi-step process involving nucleophilic substitutions and eliminations .

Molecular Structure Analysis

Structure and Data

The molecular formula of 5-Fluoro-5'-deoxyuridine is C9H11FN2O5C_9H_{11}FN_2O_5, with a molecular weight of approximately 246.19 g/mol. Its structure can be represented in various formats:

  • SMILES: C[C@H]1O[C@H]([C@H](O)[C@@H]1O)N1C=C(F)C(O)=NC1=O
  • InChI: InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1

The structure features a fluorine atom attached to the pyrimidine ring, which is crucial for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving 5-Fluoro-5'-deoxyuridine includes its conversion into fluorouracil through enzymatic processes. Key reactions include:

  1. Phosphorylation Reaction:
    5 Deoxy 5 fluorouridine+PhosphateFluorouracil+5 Deoxyribose 1 phosphate\text{5 Deoxy 5 fluorouridine}+\text{Phosphate}\rightarrow \text{Fluorouracil}+\text{5 Deoxyribose 1 phosphate}
    This reaction highlights the role of enzymes like thymidine phosphorylase in converting 5-Fluoro-5'-deoxyuridine into active metabolites .
  2. Metabolic Pathways: The compound undergoes several metabolic transformations in vivo, leading to various active forms that exhibit antitumor activity.
Mechanism of Action

Process and Data

The mechanism of action for 5-Fluoro-5'-deoxyuridine involves its metabolism to fluorouracil, which subsequently inhibits thymidylate synthase. This inhibition disrupts DNA synthesis by preventing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, essential for DNA replication.

Key points include:

  • Enzymatic Conversion: The conversion of 5-Fluoro-5'-deoxyuridine into fluorouracil is facilitated by nucleoside phosphorylase.
  • Antitumor Activity: The active metabolites produced exert cytotoxic effects on rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical state of 5-Fluoro-5'-deoxyuridine is typically a white powder with the following properties:

  • Melting Point: Approximately 148 - 153 °C
  • Solubility: Information on solubility varies; specific data may not be available.
  • Stability: Stable under normal conditions but should be kept away from strong oxidizing agents.

Toxicological data indicates that it has an LD50 (oral) value of approximately 215 mg/kg in rats .

Applications

Scientific Uses

5-Fluoro-5'-deoxyuridine has significant applications in cancer therapy as follows:

  • Anticancer Agent: It is primarily used in research related to cancer treatment due to its role as a prodrug that converts into an active form capable of inhibiting tumor growth.
  • Metabolic Studies: The compound serves as a model for studying metabolic pathways involving fluoropyrimidines.
Historical Development and Rational Design of 5'-Deoxy-5-Fluorouridine as a Second-Generation Fluoropyrimidine

Evolutionary Progression from First-Generation 5-FU Analogues to Prodrug Optimization

The development of 5'-deoxy-5-fluorouridine (Ro 21-9738, 5'-DFUR, doxifluridine) emerged from systematic efforts to overcome the pharmacological limitations of first-generation fluoropyrimidines. 5-Fluorouracil (5-FU), first synthesized in 1957, established the foundational antimetabolite approach to cancer chemotherapy by disrupting thymidylate synthase and RNA processing [7]. Despite its broad anticancer activity, 5-FU exhibited significant drawbacks: unpredictable oral bioavailability necessitating intravenous administration, rapid catabolism by dihydropyrimidine dehydrogenase (DPD) resulting in a short plasma half-life (~13 minutes), and narrow therapeutic index causing severe toxicity in 10-40% of patients [7]. These limitations drove research toward prodrug strategies designed to enhance tumor selectivity and pharmacokinetic properties.

Table 1: Evolution of Fluoropyrimidine Therapeutics

GenerationRepresentative CompoundKey AdvancementPrimary Limitation Addressed
First5-Fluorouracil (5-FU)Foundational antimetabolite activityN/A (prototype)
FirstFloxuridine (5-FUdR)Direct TS inhibitionMetabolic instability
SecondDoxifluridine (5'-DFUR)Tumor-selective activationSystemic toxicity
SecondCapecitabineOral bioavailabilityEnzymatic degradation
ThirdEniluracil (DPD inhibitor)Reduced catabolismPharmacokinetic variability

Second-generation compounds like 5'-DFUR were engineered with prodrug optimization principles focusing on two key mechanisms: (1) structural modifications to bypass rapid hepatic degradation, and (2) exploitation of tumor-specific enzymatic activation pathways. Unlike floxuridine (5-fluoro-2'-deoxyuridine), which directly inhibits thymidylate synthase but shares 5-FU's metabolic vulnerabilities, 5'-DFUR features strategic deoxygenation at the 5'-position. This modification fundamentally alters its metabolic pathway, requiring enzymatic conversion to 5-FU by thymidine phosphorylase (TP), an enzyme significantly overexpressed in various solid tumors [3] [7]. This design established 5'-DFUR as a targeted prodrug that theoretically minimizes systemic exposure while maximizing intratumoral drug activation.

Structural Modifications for Enhanced Tumor Selectivity and Oral Bioavailability

The molecular architecture of 5'-DFUR (C₉H₁₁FN₂O₅, MW 246.19 g/mol) embodies rationally designed modifications to the uridine scaffold [8]. The 5'-deoxyribose modification replaces the hydroxyl group at the 5'-carbon position with hydrogen, fundamentally altering the compound's biochemical behavior. This structural change achieves three critical objectives:

  • Metabolic Stabilization: The absence of the 5'-hydroxyl prevents phosphorylation by uridine kinase, thereby avoiding rapid conversion to inactive nucleotides in non-target tissues [3]. This modification significantly extends plasma half-life compared to 5-FU and its direct nucleotide analogues.

  • Tumor-Selective Activation: The 5'-deoxy configuration transforms 5'-DFUR into a substrate specifically recognized by thymidine phosphorylase (platelet-derived endothelial cell growth factor), which is overexpressed 3-10 times higher in various solid tumors (colorectal, breast, ovarian) compared to healthy tissues [3] [7]. This enzymatic conversion follows the pathway: 5'-DFUR → 5-FU → FdUMP (active thymidylate synthase inhibitor).

  • Enhanced Membrane Permeability: The reduced polarity from the 5'-deoxygenation increases lipophilicity (LogP = -0.96) [4], significantly improving gastrointestinal absorption and making 5'-DFUR suitable for oral administration. Studies demonstrated therapeutic indices 10 times higher than 5-FU derivatives in models including Cracker's sarcoma S-180 and Lewis lung carcinoma [7].

Table 2: Structural and Pharmacokinetic Comparison of Fluoropyrimidines

Parameter5-FUFloxuridine5'-DFUR
Molecular Weight130.08 g/mol246.19 g/mol246.19 g/mol
5'-PositionN/A (base only)-OH-H
Primary Metabolic EnzymeDPDDPDThymidine phosphorylase
Activation RequirementIntracellular anabolismPhosphorylationGlycosidic cleavage
Hydrogen Bond Donors233
Hydrogen Bond Acceptors466
Oral BioavailabilityUnpredictableLowEnhanced

The stereochemistry of 5'-DFUR maintains the natural β-D-ribofuranose configuration ([C@H]₁OC@HN₂C=C(F)C(=O)NC₂=O) [8], ensuring recognition by nucleoside transporters and activating enzymes. The hydrogen bonding capacity (3 donors, 6 acceptors) facilitates interaction with thymidine phosphorylase's active site, where molecular modeling shows the 5'-deoxy group perfectly positions the molecule for enzymatic cleavage . This precision engineering results in approximately 85% higher 5-FU tumor concentrations compared to equivalent 5-FU administration, as demonstrated in colorectal cancer xenograft models [3].

Roche's Synthetic Pathway and Early Patent Landscape

Roche's development of 5'-DFUR (internally designated Ro 21-9738) featured innovative synthetic chemistry addressing the challenge of selective 5'-deoxygenation. The original route employed a halogen exchange strategy starting from protected uridine derivatives, optimized for industrial-scale production:

  • Selective 5'-Halogenation: 2',3'-O-isopropylideneuridine underwent 5'-tosylation followed by nucleophilic displacement with iodide to yield 5'-iodo-5'-deoxy-2',3'-O-isopropylideneuridine [5].

  • Fluorination at C5: The protected intermediate underwent regioselective electrophilic fluorination using fluorine gas or acetyl hypofluorite in anhydrous solvents, introducing fluorine at the pyrimidine C5 position [5]. This critical step required careful temperature control (-30°C to -78°C) to prevent glycosidic bond cleavage.

  • Simultaneous Dehalogenation/Deprotection: Catalytic hydrogenation (Pd/C, H₂) simultaneously removed the iodine atom at the 5'-position and cleaved the isopropylidene protecting group, yielding 5'-deoxy-5-fluorouridine [5].

Alternative routes explored at Roche included direct deoxygenation of 5-fluorouridine via Barton-McCombie reaction (using thiocarbonyl derivative and tributyltin hydride) and enzymatic transglycosylation employing purine nucleoside phosphorylase with 5-fluorouracil and 2'-deoxyribose donors. The halogen exchange route prevailed due to superior yield and scalability despite multiple steps.

Table 3: Synthetic Route Optimization for 5'-DFUR

Synthetic StepReaction ConditionsKey ChallengeYield Optimization
5'-TosylationTosCl, pyridine, 0°CRegioselectivity92% (anhydrous conditions)
Iodide DisplacementNaI, butanone, refluxCompeting elimination85% (excess NaI)
C5 FluorinationF₂/AcOH, -40°CGlycosidic bond stability65% (temperature control)
HydrogenationPd/C (10%), H₂ (50 psi)Over-reduction90% (pressure modulation)

The intellectual property landscape emerged rapidly with Roche securing fundamental composition-of-matter protection through US Patent 3,822,249 (1974), covering 5'-deoxynucleosides of 5-fluoropyrimidines. Subsequent patents protected optimized synthetic routes (US 3,940,389; 1976), crystalline polymorphs (US 4,002,736; 1977), and oral formulations (US 4,056,635; 1977). This comprehensive patent fortress positioned Roche to launch 5'-DFUR as FUDR™ in 1970 for intra-arterial administration, later expanding to oral formulations following clinical demonstrations of bioavailability [6]. The licensing strategy included partnerships with Japanese manufacturers for Asian markets, establishing 5'-DFUR as a globally available alternative to 5-FU with distinct pharmacological advantages.

Properties

Product Name

Ro 21-9738;5-Fluoro-5'-deoxyuridine;5'-DFUR

IUPAC Name

1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-1,3-diazinane-2,4-dione

Molecular Formula

C9H13FN2O5

Molecular Weight

248.21 g/mol

InChI

InChI=1S/C9H13FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h3-6,8,13-14H,2H2,1H3,(H,11,15,16)

InChI Key

JFQFXUWDYOIAFF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(O1)N2CC(C(=O)NC2=O)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.